4-(Pentan-3-YL)pyrrolidin-3-OL
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Overview
Description
4-(Pentan-3-YL)pyrrolidin-3-OL is a chemical compound that features a pyrrolidine ring substituted with a pentan-3-yl group at the 4-position and a hydroxyl group at the 3-position. Pyrrolidine derivatives are known for their significant role in medicinal chemistry due to their biological activity and structural versatility .
Preparation Methods
The synthesis of 4-(Pentan-3-YL)pyrrolidin-3-OL can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyrrolidine derivatives often involves the use of catalysts and specific reaction conditions to ensure the correct stereochemistry and functionalization . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-(Pentan-3-YL)pyrrolidin-3-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
4-(Pentan-3-YL)pyrrolidin-3-OL has diverse applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, pyrrolidine derivatives are investigated for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities . Additionally, this compound may find applications in the pharmaceutical industry as a precursor for drug development .
Mechanism of Action
The mechanism of action of 4-(Pentan-3-YL)pyrrolidin-3-OL involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, influencing biological processes. The hydroxyl group at the 3-position may enhance its binding affinity and specificity towards certain targets, contributing to its biological activity .
Comparison with Similar Compounds
4-(Pentan-3-YL)pyrrolidin-3-OL can be compared with other pyrrolidine derivatives such as pyrrolidin-2-one and pyrrolidin-2,5-dione. These compounds share a similar core structure but differ in their substituents and functional groups, leading to variations in their biological activity and applications. For instance, pyrrolidin-2-one derivatives are known for their antimicrobial and anticancer properties, while pyrrolidin-2,5-dione derivatives exhibit anti-inflammatory and analgesic effects .
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
4-pentan-3-ylpyrrolidin-3-ol |
InChI |
InChI=1S/C9H19NO/c1-3-7(4-2)8-5-10-6-9(8)11/h7-11H,3-6H2,1-2H3 |
InChI Key |
PDQDCPLHPIACMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1CNCC1O |
Origin of Product |
United States |
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